molecular formula C12H16ClNO2 B1421931 2-chloro-N-{[2-(ethoxymethyl)phenyl]methyl}acetamide CAS No. 1184431-05-7

2-chloro-N-{[2-(ethoxymethyl)phenyl]methyl}acetamide

Cat. No. B1421931
CAS RN: 1184431-05-7
M. Wt: 241.71 g/mol
InChI Key: HRJBLDGMVUOXTJ-UHFFFAOYSA-N
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Description

2-chloro-N-{[2-(ethoxymethyl)phenyl]methyl}acetamide is a chemical compound with the CAS Number: 1184431-05-7 . It has a molecular weight of 241.72 . The IUPAC name for this compound is 2-chloro-N-[2-(ethoxymethyl)benzyl]acetamide . It is stored at room temperature and has a physical form of oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16ClNO2/c1-2-16-9-11-6-4-3-5-10(11)8-14-12(15)7-13/h3-6H,2,7-9H2,1H3, (H,14,15) . This code provides a standard way to encode the compound’s molecular structure. The compound’s structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

2-chloro-N-{[2-(ethoxymethyl)phenyl]methyl}acetamide is an oil that is stored at room temperature . The compound has a molecular weight of 241.72 .

Scientific Research Applications

Comprehensive Analysis of 2-Chloro-N-{[2-(Ethoxymethyl)phenyl]methyl}acetamide Applications

Agricultural Herbicide: This compound is utilized in agricultural settings as an herbicide. It’s effective in controlling annual gramineous weeds in various crops such as peanuts, corn, soybeans, cotton, rape, sesame, potatoes, sugar cane, sunflowers, and in orchards. It’s also used in leguminous, cruciferous, Solanaceae, Compositae, and Umbelliferae vegetable fields .

Molecular Synthesis: 2-Chloro-N-{[2-(ethoxymethyl)phenyl]methyl}acetamide serves as a precursor or intermediate in the synthesis of more complex molecules. Its reactivity with other chemical compounds allows for the creation of a variety of products with potential applications in pharmaceuticals and chemical research .

Research and Development: In scientific research, this compound is used to study its effects on plant growth and soil health. It’s also part of investigations into new herbicide formulations and their environmental impact .

Pharmaceutical Applications: While specific applications in pharmaceuticals are not detailed in the search results, compounds like 2-Chloro-N-{[2-(ethoxymethyl)phenyl]methyl}acetamide often play a role in drug development as building blocks for active pharmaceutical ingredients (APIs) .

Material Science: The compound may be used in material science research for the development of new materials with unique properties such as enhanced durability or specialized functions .

Chemical Education: As a compound with diverse applications, it can be used for educational purposes in academic institutions to demonstrate various chemical reactions and synthesis processes .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-chloro-N-[[2-(ethoxymethyl)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-2-16-9-11-6-4-3-5-10(11)8-14-12(15)7-13/h3-6H,2,7-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJBLDGMVUOXTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=CC=C1CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{[2-(ethoxymethyl)phenyl]methyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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